molecular formula C12H15N3O B138732 4-(2-Keto-1-benzimidazolinyl)piperidine CAS No. 20662-53-7

4-(2-Keto-1-benzimidazolinyl)piperidine

Cat. No.: B138732
CAS No.: 20662-53-7
M. Wt: 217.27 g/mol
InChI Key: BYNBAMHAURJNTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(2-Keto-1-benzimidazolinyl)piperidine is the respiratory system . The compound’s interaction with this system suggests a potential role in respiratory-related conditions or diseases.

Mode of Action

It has been used to study the structure–activity relationships with several potent and selective analogues . This suggests that the compound may interact with its targets in a way that influences the structure and activity of other related compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound is known to be a solid at room temperature, with a melting point of 183-185 °c . Its solubility in water is 3g/L at 20°C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Some derivatives of the compound have shown significant cytotoxic effects on hela cells . Additionally, certain derivatives have demonstrated leishmanicidal activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature of the environment . Moreover, it should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

The synthesis of 4-(2-Keto-1-benzimidazolinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-Amino-1-Boc-piperidine with benzimidazolone derivatives . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Keto-1-benzimidazolinyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Keto-1-benzimidazolinyl)piperidine has several scientific research applications, including:

Comparison with Similar Compounds

4-(2-Keto-1-benzimidazolinyl)piperidine can be compared with other similar compounds, such as:

  • 1-Benzyl-4-piperidone
  • 1-Boc-3-piperidone
  • 4-Hydroxypiperidine

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its benzimidazolone core and the presence of the keto group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-piperidin-4-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBAMHAURJNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057679
Record name Benzimidazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-53-7
Record name 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazolone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazolone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2'-oxobenzimidazolin-1'-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP0AED2PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine (0.56 g) in chloroform (12 ml) and manganese dioxide (4.4 g) was stirred for 1.5 hours under ice-cooling. Filtration of inorganic materials and concentration of the filtrate afforded 1-[4-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine as pale yellow crystalline materials. M.P. 167 - 170° C.
Name
1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stream of hydrogen chloride gas was dispersed through a stirred, ice cold solution of 0.383 g of 1,3-dihydro-1-(1-tert-butyloxycarbonylpiperidin-4-yl)-3-methyl-2H-benzimidazol-2-one in 500 mL of ethyl acetate for 30 min. Stirring was continued at 0° C. for 1 h, then at ambient temperature for 1 h. The suspension was partitioned between 250 mL of chloroform and 50 mL of saturated Na2CO3. Drying under reduced pressure gave 0.296 of 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of 4-(2-Keto-1-benzimidazolinyl)piperidine and what are its downstream effects?

A: this compound acts as an agonist of the ORL1 receptor [, , ]. While the exact downstream effects are not explicitly stated in the provided research, ORL1 receptor agonists are known to have analgesic properties [].

Q2: Has this compound demonstrated any interesting material properties, and if so, what applications are being explored?

A: While not directly related to its biological activity, this compound has been successfully incorporated as a functional group onto graphene oxide []. This functionalization enhances the sensitivity of graphene oxide-based gas sensors for detecting toxic gas molecules []. This application highlights the versatility of the compound beyond its biological activity.

Q3: How does the structure of this compound derivatives influence their biological activity?

A: Research exploring the structure-activity relationship (SAR) of this compound derivatives has identified key structural features influencing leishmanicidal and anticancer activities []. Modifications to the core structure led to variations in potency against HeLa cells and Leishmania parasites []. For instance, compound 4, bearing specific substituents, emerged as a potent candidate with promising activity against both targets []. This underscores the importance of SAR studies for optimizing the desired biological effects of this class of compounds.

Q4: What computational chemistry methods have been employed to study this compound?

A: Density functional theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set have been employed to investigate the vibrational frequencies, NMR chemical shifts, and electronic properties of this compound []. These calculations provided insights into the molecular geometry, electronic structure, and reactivity of the compound []. Furthermore, molecular electrostatic potential (MEP) maps were generated to visualize the molecule's electrophilic and nucleophilic regions, aiding in understanding its interactions with other molecules []. This approach exemplifies the use of computational chemistry to complement experimental findings and guide further research.

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